Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide
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Overview
Description
Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide is a complex organic compound with the molecular formula C20H23N5O2S3 and a molecular weight of 461.66 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide involves multiple steps, starting with the sulfonation of benzene to form benzenesulfonic acid The final step involves the coupling of the benzothiazolyl hydrazide moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted benzene compounds .
Scientific Research Applications
Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar chemical properties.
Cyclohexylamine: Shares the cyclohexylamino group but lacks the sulfonic acid and benzothiazolyl hydrazide moieties.
Benzothiazole: Contains the benzothiazolyl group but lacks the sulfonic acid and cyclohexylamino groups.
Uniqueness
Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications .
Properties
CAS No. |
116854-89-8 |
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Molecular Formula |
C20H23N5O2S3 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
1-[4-[(1,3-benzothiazol-2-ylamino)sulfamoyl]phenyl]-3-cyclohexylthiourea |
InChI |
InChI=1S/C20H23N5O2S3/c26-30(27,25-24-20-23-17-8-4-5-9-18(17)29-20)16-12-10-15(11-13-16)22-19(28)21-14-6-2-1-3-7-14/h4-5,8-14,25H,1-3,6-7H2,(H,23,24)(H2,21,22,28) |
InChI Key |
MXQKEBMVGUWBQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NNC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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